molecular formula C11H19Br B13205855 2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane

2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane

Cat. No.: B13205855
M. Wt: 231.17 g/mol
InChI Key: WKAGUJLEAPGMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane is a bicyclic organic compound with the molecular formula C11H19Br. This compound is characterized by its unique structure, which includes a bromine atom attached to a bicyclo[2.2.1]heptane framework. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methylpropan-2-ylbicyclo[2.2.1]heptane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Elimination: Strong bases like potassium hydroxide (KOH) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: A parent compound without the bromine and methyl groups.

    2-Methylbicyclo[2.2.1]heptane: Similar structure but lacks the bromine atom.

    1-Bromobicyclo[2.2.1]heptane: Similar structure but lacks the methyl group.

Uniqueness

2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane is unique due to the presence of both the bromine and methyl groups, which confer distinct reactivity and properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.

Properties

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

IUPAC Name

2-(1-bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C11H19Br/c1-11(2,7-12)10-6-8-3-4-9(10)5-8/h8-10H,3-7H2,1-2H3

InChI Key

WKAGUJLEAPGMOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)C1CC2CCC1C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.